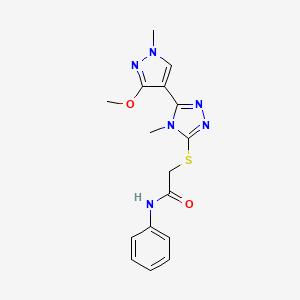
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H18N6O2S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives are generally favorable, contributing to their bioavailability .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the efficacy of pyrazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Activité Biologique
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a hybrid molecule that combines a triazole moiety with pyrazole and phenylacetamide functionalities. This structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors, including thiol derivatives and hydrazine derivatives to form the triazole ring. The synthesis can be summarized as follows:
- Formation of Triazole : The reaction of hydrazine derivatives with carbonyl compounds leads to the formation of the triazole ring.
- Introduction of Thioether Functionality : Incorporating thiol groups can enhance biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
- Melanoma and Breast Cancer : Compounds bearing triazole-thiol functionalities exhibited enhanced cytotoxicity against melanoma cell lines (IC50 values ranging from 6.2 μM to 43.4 μM) and triple-negative breast cancer cells (MDA-MB-231) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | IGR39 | 6.2 |
| 2b | MDA-MB-231 | 27.3 |
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. The presence of nitrogen atoms in the triazole ring allows for coordination with metal ions, enhancing their pharmacological profile against pathogens such as Leishmania and Plasmodium species. The compound has demonstrated:
- Antileishmanial Activity : Disruption of critical biochemical pathways in Leishmania aethiopica.
- Antimalarial Properties : Inhibition of enzyme activities crucial for Plasmodium berghei survival .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with specific cellular pathways critical for cancer cell proliferation and pathogen survival. The incorporation of both pyrazole and triazole rings enhances the compound's ability to interact with biomolecules, leading to increased efficacy.
Case Studies
- Cytotoxicity Studies : A series of triazole derivatives were tested against various cancer cell lines, revealing that compounds similar to our target showed significant selectivity towards cancer cells compared to normal cells .
- In Vivo Studies : Preliminary animal studies indicated that compounds with similar structures effectively reduced tumor size in xenograft models, suggesting potential for further development into therapeutic agents .
Propriétés
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-21-9-12(15(20-21)24-3)14-18-19-16(22(14)2)25-10-13(23)17-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGMWRLTQOUEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














